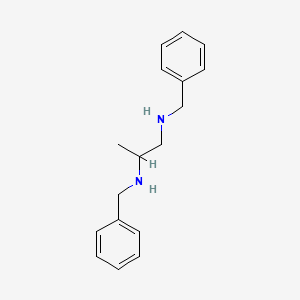
Methyl 3-oxolup-20(29)-en-28-oate
Descripción general
Descripción
“Methyl 3-oxolup-20(29)-en-28-oate” is a chemical compound that belongs to the class of triterpenoids . It is also known as “2-Methylene-3-oxolup-20(29)-en-28-al” and has the molecular formula C31H46O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient route to the partial synthesis of bioactive 28-hydroxy-3-oxolup-20(29)-en-30-al, starting from betulinic acid, has been developed . This process involved eight steps and yielded an overall yield of 44% .
Molecular Structure Analysis
The molecular structure of “Methyl 3-oxolup-20(29)-en-28-oate” is characterized by its molecular formula C31H46O2 . The compound has 9 defined stereocentres .
Physical And Chemical Properties Analysis
“Methyl 3-oxolup-20(29)-en-28-oate” has a density of 1.0±0.1 g/cm3, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 193.8±27.1 °C . It has 2 freely rotating bonds and violates the Rule of 5 once .
Aplicaciones Científicas De Investigación
Cancer Research
Methyl 3-oxolup-20(29)-en-28-oate has been studied for its potential in cancer treatment. Its analogs have shown cytotoxic effects against colorectal cancer cell lines, particularly HCT-116 cells . This compound’s derivatives could be further explored for their mechanistic actions and potential as anticancer agents.
Pharmaceutical Development
As a lupane-type triterpenoid, NSC152535 has a structure that can be modified to enhance its biological activity. It serves as a scaffold for developing new pharmaceuticals with improved pharmacokinetic properties .
Biomedical Applications
The unique structural features of NSC152535 allow for its use in biomedical applications. Its derivatives could be employed in designing new compounds with specific optical, electrical, or magnetic properties for use in medical diagnostics and treatments .
Material Science
In material science, NSC152535’s derivatives could contribute to the development of new materials with specific mechanical and physical properties. These materials could have applications in electronics, photovoltaic cells, and other advanced technologies .
Optical Thermometry
Compounds derived from NSC152535 may have unique optical features that can be exploited in optical thermometry. This application is crucial for temperature measurements at the nanoscale, which is vital for various scientific and industrial processes .
Bioimaging
The optical properties of NSC152535 derivatives could be harnessed for bioimaging purposes. This includes the development of near-infrared (NIR) emitting phosphors that can be used for in vivo imaging, enhancing the visualization of biological processes .
Environmental Science
NSC152535 and its derivatives could play a role in environmental science by contributing to the synthesis of eco-friendly materials. These materials could be used in applications such as water treatment and pollution control .
Nanotechnology
The structural versatility of NSC152535 makes it a candidate for creating nanoscale structures, such as nanowhiskers, with potential applications in drug delivery, gene therapy, and as scaffolding for tissue engineering .
Direcciones Futuras
The future directions for “Methyl 3-oxolup-20(29)-en-28-oate” could involve further exploration of its potential biological activities, such as its anti-tumor, anti-inflammatory, anti-parasitic, and anti-viral properties . Additionally, more research could be conducted to improve the synthesis process and yield of this compound .
Propiedades
IUPAC Name |
methyl 5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCPTCZYFSRIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302662 | |
| Record name | methyl 3-oxolup-20(29)-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate | |
CAS RN |
4356-31-4 | |
| Record name | NSC152535 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-oxolup-20(29)-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Dibenzyl-3-[6-(dibenzylcarbamoylamino)hexyl]urea](/img/structure/B1655786.png)


![[4-cyano-3-(diethylcarbamothioylsulfanyl)-1,2-thiazol-5-yl] N,N-diethylcarbamodithioate](/img/structure/B1655791.png)
![Ethyl 2-[3-[(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1655792.png)
![N-[2-(acetylamino)-3-phenylacryloyl]alanine](/img/structure/B1655797.png)


![2-(3-methylphenyl)-4-[(3-nitrophenyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B1655801.png)

![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1655803.png)
![4-(4-methoxyphenyl)-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B1655805.png)

![1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone](/img/structure/B1655807.png)